molecular formula C12H10N2O2 B1290337 4-(6-Aminopyridin-3-yl)benzoic acid CAS No. 222986-51-8

4-(6-Aminopyridin-3-yl)benzoic acid

Cat. No.: B1290337
CAS No.: 222986-51-8
M. Wt: 214.22 g/mol
InChI Key: DAAPYOWCDXFHOC-UHFFFAOYSA-N
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Description

4-(6-Aminopyridin-3-yl)benzoic acid is an organic compound with the molecular formula C12H10N2O2 It is characterized by the presence of both a pyridine ring and a benzoic acid moiety, connected via an amino group

Scientific Research Applications

4-(6-Aminopyridin-3-yl)benzoic acid has a wide range of applications in scientific research:

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(6-Aminopyridin-3-yl)benzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . These interactions can alter the enzyme’s activity, leading to changes in metabolic flux and metabolite levels.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that are crucial for cell growth and differentiation, leading to changes in gene expression patterns . Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may bind to active sites of enzymes, either inhibiting or activating their function. This binding can lead to changes in the enzyme’s conformation and activity, ultimately affecting downstream biochemical pathways . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which can have different effects on cellular function . Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular processes, although these effects may diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular function, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant impact on cellular processes. Toxicity studies have shown that high doses can lead to adverse effects, including cellular damage and disruption of normal metabolic functions.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for these pathways, influencing metabolic flux and metabolite levels . For example, it may inhibit or activate enzymes involved in the synthesis or degradation of key metabolites, leading to changes in their concentrations within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can affect its overall activity and function, as it may be more active in certain cellular regions.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell . This localization is crucial for its interaction with target biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Aminopyridin-3-yl)benzoic acid typically involves the coupling of 6-aminopyridine with a benzoic acid derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 6-aminopyridine is reacted with a boronic acid derivative of benzoic acid under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-(6-Aminopyridin-3-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 4-(6-Aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester
  • 4-(6-Aminopyridin-3-yl)benzoic acid methyl ester

Comparison: this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its similar compounds, it may exhibit different reactivity and binding affinities, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

4-(6-aminopyridin-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-11-6-5-10(7-14-11)8-1-3-9(4-2-8)12(15)16/h1-7H,(H2,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAPYOWCDXFHOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627672
Record name 4-(6-Aminopyridin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222986-51-8
Record name 4-(6-Aminopyridin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In the same manner as in Example 2, a reaction was conducted using 5-bromo-2-aminopyridine and 4-carboxyphenyboronic acid as starting materials, whereby 4-(2-aminopyridin-5-yl)benzoic acid was obtained.
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Synthesis routes and methods II

Procedure details

In a similar manner to Example 2 except for the use of 5-bromo-2-aminopyridine and 4-carboxyphenyboronic acid as the raw materials instead, the reaction was conducted, whereby 4-(2-aminopyridin-5-yl)benzoic acid was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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